Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate
Overview
Description
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyethoxy group attached to the benzene ring, along with a hydroxyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate typically involves the esterification of 3-hydroxy-5-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-hydroxy-5-(2-methoxyethoxy)benzoic acid+methanolacid catalystMethyl 3-hydroxy-5-(2-methoxyethoxy)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxyethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-oxo-5-(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 3-hydroxy-5-(2-methoxyethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxyethoxy groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.
Comparison with Similar Compounds
Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate can be compared with other similar compounds such as:
Methyl 3-hydroxybenzoate: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.
Methyl 3-methoxybenzoate: Lacks the hydroxyl group, affecting its biological activity and applications.
Methyl 3-hydroxy-5-methoxybenzoate: Contains a methoxy group instead of a methoxyethoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in the presence of both the hydroxyl and methoxyethoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-3-4-16-10-6-8(11(13)15-2)5-9(12)7-10/h5-7,12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQATZFYVIFYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.